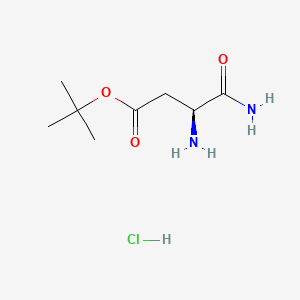

H-Asp(otbu)-NH2 hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Asp(otbu)-NH2 hcl, also known as this compound, is a useful research compound. Its molecular formula is C8H17ClN2O3 and its molecular weight is 188,22*36,45 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

H-Asp(otbu)-NH2 HCl, also known as tert-butyl L-aspartate hydrochloride, is a derivative of aspartic acid that has garnered attention in biochemical and pharmaceutical research. This article aims to provide a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₅ClN₂O₄

- Molecular Weight : 238.71 g/mol

- CAS Number : 92786-68-0

- Solubility : Soluble in water with a solubility of approximately 0.35 mg/ml .

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its interactions with various biological targets. The compound exhibits the following properties:

- High GI Absorption : It has a high gastrointestinal absorption rate, indicating potential for effective oral bioavailability .

- P-glycoprotein Substrate : It acts as a substrate for P-glycoprotein, which may influence its pharmacokinetics and distribution within the body .

- Non-inhibition of CYP Enzymes : The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), suggesting it may have a lower risk of drug-drug interactions .

Antimicrobial Properties

Research has indicated that derivatives of aspartic acid, including this compound, may exhibit antimicrobial activity. A study focused on amino acid derivatives found that certain modifications can enhance their antibacterial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects

This compound has been evaluated for neuroprotective effects in models of neurodegeneration. Its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis has been documented in several studies. For instance, it was shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Role in Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS), particularly for generating peptides that require specific modifications to prevent side reactions like aspartimide formation. The use of this compound allows for more efficient synthesis of peptides with high purity and yield .

Case Studies

-

Peptide Synthesis Optimization :

A comparative study on various aspartate derivatives revealed that using this compound resulted in significantly lower levels of by-products during peptide synthesis compared to traditional methods. This was attributed to its stability under basic conditions typically used in SPPS . -

Neuroprotective Research :

In a neuroprotective study involving rat models, administration of this compound showed a marked decrease in neuronal cell death when subjected to oxidative stress, indicating its potential therapeutic role in neurodegenerative diseases . -

Antimicrobial Testing :

A series of tests conducted on various derivatives demonstrated that this compound exhibited notable antimicrobial activity against Gram-positive bacteria, suggesting its potential as an antibiotic candidate .

Propiedades

IUPAC Name |

tert-butyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQDVMGXZJHTN-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704856 |

Source

|

| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92786-68-0 |

Source

|

| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.